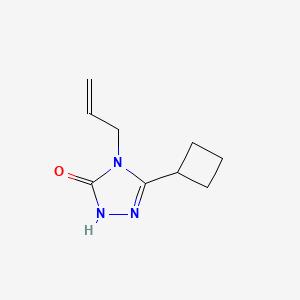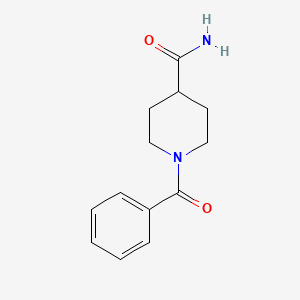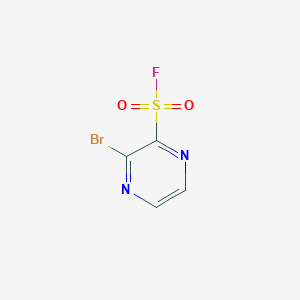
4-(4-Bromophenyl)-2-oxo-3-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-oxo-3-butenoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)-2-oxo-3-butenoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butenoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-2-oxo-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, hydrazone derivatives, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2-oxo-3-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 4-(4-Bromophenyl)-2-oxo-3-butenoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the butenoic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylacetic acid
- 4-(4-Bromophenyl)butanoic acid
- 4-[(4-Bromophenyl)sulfonyl]benzoyl derivatives
Uniqueness
4-(4-Bromophenyl)-2-oxo-3-butenoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of a bromine-substituted phenyl ring and a butenoic acid moiety makes it a valuable compound for various research applications.
Propiedades
Número CAS |
921933-06-4 |
|---|---|
Fórmula molecular |
C10H7BrO3 |
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14) |
Clave InChI |
PNTNYSBERFXLNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)
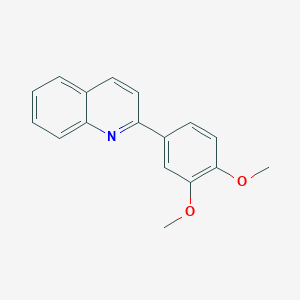
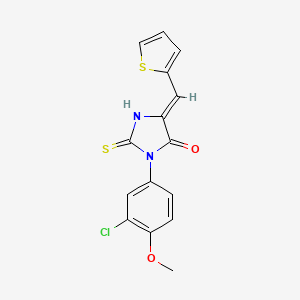
![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)
![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)
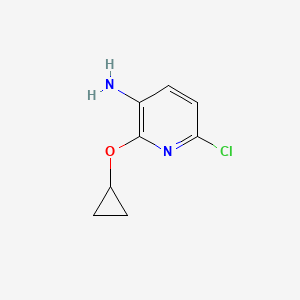
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

